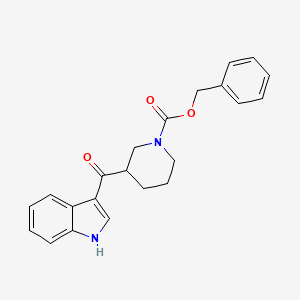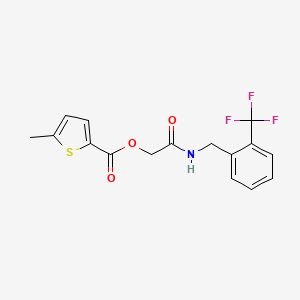
5,6-dimethyl-3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6-dimethyl-3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C17H17F3N4O3 and its molecular weight is 382.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Pyrimidine derivatives have been synthesized using various methods, including microwave irradiative cyclocondensation, which yields compounds with significant insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Another study presented the synthesis of novel pyrazolopyrimidines derivatives, showcasing their anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016). Moreover, pyrimidinone and oxazinone derivatives fused with thiophene rings have been developed as antimicrobial agents, exhibiting promising activity against a variety of microbial strains (Hossan et al., 2012).
Antioxidant, Antimicrobial, and Antitubercular Activities
Research also focuses on synthesizing pyrimidine-azetidinone analogues for evaluating their antioxidant, in vitro antimicrobial, and antitubercular activities. These compounds have shown effectiveness against bacterial, fungal strains, and mycobacterium tuberculosis, providing a foundation for designing antibacterial and antituberculosis active compounds (Chandrashekaraiah et al., 2014).
Optical and Electronic Properties
The electronic and linear as well as nonlinear optical properties of thiopyrimidine derivatives have been explored, revealing their significance in nonlinear optics (NLO) fields. These studies demonstrate the potential of pyrimidine derivatives for applications in medicine and NLO technologies (Hussain et al., 2020).
Properties
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3/c1-10-11(2)21-9-24(16(10)26)8-15(25)23-6-12(7-23)27-14-5-3-4-13(22-14)17(18,19)20/h3-5,9,12H,6-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUJYJJQVAOWJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)OC3=CC=CC(=N3)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

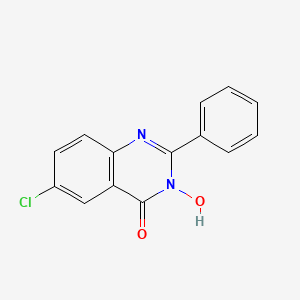
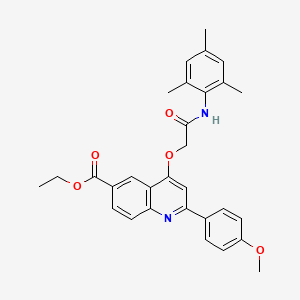
![[(E)-3-thienylmethyleneamino]thiourea](/img/structure/B2371095.png)
![1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone](/img/structure/B2371097.png)
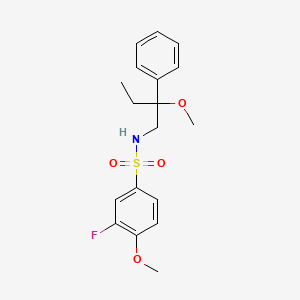


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2371103.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2371107.png)
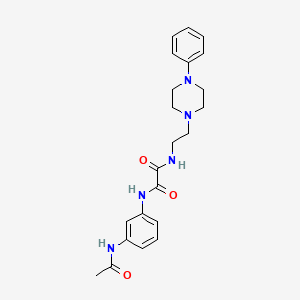
![2-Methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2371109.png)
